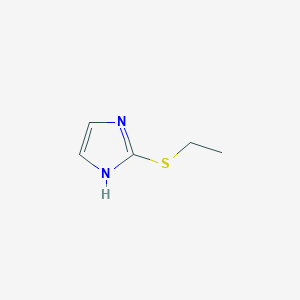

2-ethylsulfanyl-1h-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7565-39-1 |

|---|---|

Molecular Formula |

C5H8N2S |

Molecular Weight |

128.20 g/mol |

IUPAC Name |

2-ethylsulfanyl-1H-imidazole |

InChI |

InChI=1S/C5H8N2S/c1-2-8-5-6-3-4-7-5/h3-4H,2H2,1H3,(H,6,7) |

InChI Key |

ZZKKGEQXOTVRRU-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=CN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylsulfanyl 1h Imidazole and Analogues

Classical and Conventional Synthetic Routes to Imidazole (B134444) Cores

Traditional methods for the construction of the imidazole ring have been well-established for over a century and continue to be valuable tools in organic synthesis. These routes often involve the condensation of simple, readily available starting materials.

Radziszewski-Type Condensation Reactions for 1H-Imidazoles

First reported by Bronisław Radziszewski in 1882, this reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). mdpi.com This multicomponent reaction offers a straightforward approach to a variety of substituted imidazoles. A notable feature of this synthesis is its atomic economy, as the majority of the atoms from the reactants are incorporated into the final product. mdpi.com

The reaction is typically carried out in a protic solvent like ethanol (B145695). A modification of this method, where one equivalent of ammonia is replaced by a primary amine, can be employed to produce N-substituted imidazoles. niscpr.res.in The general mechanism is thought to involve the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde. niscpr.res.in

For instance, the synthesis of 2-(furan-2-yl)-1H-imidazole has been achieved by reacting furan-2-carbaldehyde, an aqueous solution of glyoxal, and concentrated aqueous ammonia at low temperatures, followed by stirring at room temperature. mdpi.com

Table 1: Examples of Radziszewski-Type Condensation Reactions

| 1,2-Dicarbonyl | Aldehyde | Nitrogen Source | Product |

| Glyoxal | Furan-2-carbaldehyde | Ammonia | 2-(Furan-2-yl)-1H-imidazole |

| Benzil | Benzaldehyde | Ammonia | 2,4,5-Triphenylimidazole |

| Glyoxal | 2-Pyridinecarboxaldehyde | Ammonia | 2-(1H-Imidazol-2-yl)pyridine |

Preparation of 2-Thiol-Substituted Imidazoles from α-Amino Ketones and Aldehydes

A common and direct route to 2-mercaptoimidazoles, which are key precursors for 2-ethylsulfanyl-1H-imidazole, involves the reaction of an α-amino ketone or aldehyde with a thiocyanate (B1210189) salt, typically potassium or sodium thiocyanate. nih.gov This method provides a versatile entry point to 2-thiol-substituted imidazoles, which can subsequently be S-alkylated.

The synthesis of 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols showcases the utility of this approach, starting from the corresponding α,β-unsaturated ketones. nih.gov

The direct synthesis of the target compound, this compound, can be envisioned through a two-step process starting from an appropriate α-aminoketone. First, the α-aminoketone is cyclized with potassium thiocyanate to form the 2-mercaptoimidazole (B184291) intermediate. Subsequent alkylation of the thiol group with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base, would yield the final product. nih.gov

Wallach Synthesis and Other Cyclization Pathways for Imidazole Derivatives

The Wallach synthesis, reported in 1877, provides a method for producing chloroimidazoles. mdpi.com The reaction involves treating an N,N'-disubstituted oxamide (B166460) with phosphorus oxychloride to form a nitroxamide, which is then reduced with hydroiodic acid to yield a 1,2-disubstituted chloroimidazole. mdpi.com

Another important cyclization pathway is the Marckwald synthesis, which is particularly relevant for the preparation of 2-mercaptoimidazoles. This method involves the reaction of an α-amino ketone or aldehyde with cyanates, isothiocyanates, or thiocyanates to generate an intermediate that cyclizes to form an imidazoline-2-thione. Dehydrogenation of this intermediate then furnishes the 2-mercaptoimidazole. mdpi.com

Imidazole Formation via Reactions Involving α-Halo Ketones and Amidines

A widely utilized and robust method for the synthesis of 2,4-disubstituted imidazoles is the condensation of an α-halo ketone with an amidine. researchgate.netbeilstein-journals.org This reaction is versatile, accommodating a wide range of substituents on both the α-halo ketone and the amidine.

An optimized protocol for this reaction involves the slow addition of the α-halo ketone to a vigorously refluxing mixture of the amidine and a base, such as potassium bicarbonate, in an aqueous tetrahydrofuran (B95107) (THF) solution. researchgate.net This procedure has been shown to produce imidazoles in high yields and purity, often without the need for column chromatography. researchgate.net The use of aqueous THF is advantageous as it can solubilize both the polar amidine salts and the less polar α-halo ketones. researchgate.net

Table 2: Optimized Conditions for Imidazole Synthesis from α-Halo Ketones and Amidines

| α-Halo Ketone | Amidine | Base | Solvent | Temperature | Yield |

| α-Bromoacetophenone | Benzamidine | K2CO3 | Chloroform | Reflux | Moderate |

| α-Bromoacetophenone | Benzamidine | KHCO3 | aq. THF | Reflux | 83-91% |

| Chloroacetone | 3-Amidinopyridine | KHCO3 | aq. THF | Reflux | High |

Van Leusen Imidazole Synthesis and its Variations

The Van Leusen imidazole synthesis is a powerful method for the preparation of 1,4,5-trisubstituted imidazoles. sapub.orgnih.gov The reaction involves the cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldimine in the presence of a base. sapub.org

A significant variation of this reaction is the Van Leusen three-component reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and a primary amine. sapub.orgresearchgate.net This one-pot procedure simplifies the synthetic process. The mechanism is driven by the unique properties of TosMIC, which possesses a reactive isocyanide carbon, an acidic methylene (B1212753) group, and a good leaving group (tosyl group). sapub.org The reaction proceeds through a stepwise cycloaddition, followed by the elimination of toluenesulfinic acid to afford the aromatic imidazole ring. researchgate.net

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These modern approaches often lead to higher yields, shorter reaction times, and reduced waste generation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields. nih.govresearchgate.netijcce.ac.ir The synthesis of various imidazole derivatives has been successfully achieved using microwave-assisted protocols, including one-pot multicomponent reactions. researchgate.netijcce.ac.ir This technique offers a greener alternative to conventional heating methods. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also been employed for the synthesis of imidazoles. nih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method is considered an environmentally friendly technique that can often be performed under milder conditions than conventional methods.

Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of imidazole-based ionic liquids and other imidazole derivatives has been successfully demonstrated using microreactor technology.

Green Catalysis: The use of environmentally benign catalysts is a cornerstone of green chemistry. For the synthesis of imidazoles, various green catalysts have been explored, including the use of lemon juice as a natural, biodegradable, and inexpensive catalyst for the three-component condensation of benzil, aldehydes, and ammonium (B1175870) acetate (B1210297). Additionally, the use of reusable heterogeneous catalysts, such as Cr2O3 nanoparticles, has been reported for the microwave-assisted synthesis of polysubstituted imidazoles in water.

Microwave-Assisted Synthesis Protocols for Imidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction times, improving yields, and enhancing product purity. For the synthesis of imidazole derivatives, microwave irradiation offers a significant advantage over conventional heating methods. ijpsjournal.comnih.gov The synthesis of 2,4,5-trisubstituted imidazoles, for example, can be achieved through a one-pot, three-component condensation of a 1,2-diketone, an aldehyde, and ammonium acetate under solvent-free conditions or in an ionic liquid, with reaction times often reduced from hours to minutes. ijpsjournal.comnih.gov

One common microwave-assisted strategy for preparing thio-substituted imidazoles involves the cyclization of α-haloketones with N-acetyl guanidine, followed by further modifications. unito.it Another approach utilizes the reaction of alkyl cyanides with ethylenediamine (B42938) in the presence of carbon disulfide under microwave irradiation to yield 2-substituted 2-imidazolines, which can be subsequently aromatized. derpharmachemica.com The preparation of 2-mercaptoimidazoles from α-amino ketones and potassium thiocyanate is also amenable to microwave conditions, providing precursors that can be readily S-alkylated to yield compounds like this compound. derpharmachemica.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Three-component imidazole synthesis | 4-6 hours | 5 minutes | Often significant | ijpsjournal.com |

| Imidazo[1,2-a]pyrimidinium salt cleavage | Several hours | A few minutes | 10-15% increase | unito.it |

Regiocontrolled Synthesis Strategies for Substituted Imidazoles

Achieving specific substitution patterns on the imidazole ring is crucial for tuning the molecule's properties. Regiocontrolled synthesis often relies on the careful selection of starting materials and reaction conditions. For instance, the alkylation of tautomerizable imidazoles, such as 4(5)-nitro-1H-imidazole, can lead to a mixture of isomers. However, conducting the alkylation in acidic media can favor the formation of the 4-nitro isomer over the 5-nitro isomer, particularly with reactive alkylating agents. electronicsandbooks.com The ratio of these regioisomers is often dependent on the reaction temperature. electronicsandbooks.com

The synthesis of 1,2-disubstituted imidazoles can be achieved by first preparing the 2-thio-substituted imidazole and then performing a regioselective N-alkylation. The choice of the N-substituent is determined by the alkylating agent used. For example, reacting 2-mercaptobenzimidazole (B194830) derivatives with 1-(2-chloroethyl)imidazole (B1596721) provides a regiocontrolled route to complex structures like 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. researchgate.netnih.gov

Derivatization and Functionalization Strategies of the 2-Ethylsulfanyl Moiety

The this compound scaffold can be further modified at several positions, including the imidazole nitrogen atoms and the sulfur atom of the ethylsulfanyl group. These derivatizations are key to developing a library of analogues with diverse structures.

Alkylation and Acylation Reactions of Imidazole Nitrogens

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or acylated. N-alkylation is a common strategy to introduce various substituents, which can influence the molecule's physical and chemical properties. The reaction typically involves treating the imidazole with an alkyl halide in the presence of a base. google.com For instance, 2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one can be N-alkylated with ethyl bromoacetate (B1195939) using potassium carbonate as the base to yield the corresponding N-substituted product. nih.gov This general principle is applicable to this compound.

Acylation of the imidazole nitrogen introduces a carbonyl group. For example, 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole can be acylated using benzoyl chloride in pyridine (B92270) to form the corresponding benzoate (B1203000) ester. prepchem.com Similarly, coupling reactions with various substituted benzoic acids in the presence of coupling agents like EDCI/DMAP can be used to synthesize a series of ester derivatives from a hydroxyl-functionalized N-substituent. researchgate.net

Oxidative Transformations to Sulfonyl Analogs

The sulfur atom in the 2-ethylsulfanyl group is susceptible to oxidation, allowing for the transformation of the sulfide (B99878) into a sulfoxide (B87167) or a sulfone. These oxidative transformations significantly alter the electronic and steric properties of the substituent. A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The treatment of 2-ethylsulfanyl imidazole derivatives with m-CPBA typically leads to the corresponding sulfonyl analogs in good yields. researchgate.net

Another powerful oxidant, chlorine dioxide, has been used to oxidize 1-methyl-1H-imidazole-2-thiol. researchgate.net Depending on the reaction conditions, this oxidation can yield the corresponding sulfonic acid, demonstrating that the sulfur atom can be oxidized to its highest oxidation state. researchgate.net

Table 2: Examples of Oxidative Transformations

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol derivatives | m-CPBA | Corresponding sulfonyl analogs | researchgate.net |

Nucleophilic Substitution Reactions Involving the Ethylsulfanyl Group

The 2-alkylsulfanyl group can act as a leaving group in nucleophilic substitution reactions, providing a route to 2-amino or 2-alkoxy imidazoles. For example, 2-(methylthio)-1H-imidazol-5(4H)-ones undergo nucleophilic substitution with secondary amines to replace the methylsulfanyl group with an amino group. derpharmachemica.com This reactivity allows for the introduction of a wide range of nitrogen-based substituents at the 2-position of the imidazole ring. The reaction of 1-protected 2,4,5-tribromoimidazole (B189480) with sodium alkane thiolates results in the displacement of the 2-bromine atom, indicating the susceptibility of the C2 position to nucleophilic attack. rsc.org While direct displacement of the ethylsulfanyl group itself is less commonly reported, its analogues like the methylsulfanyl group are known to be effective leaving groups. derpharmachemica.com

Coupling Reactions for Hybrid Molecule Construction

The functional groups on the this compound core can be used as handles for various coupling reactions to construct more complex, hybrid molecules. For instance, after functionalizing the imidazole with a bromo-substituent, palladium-catalyzed cross-coupling reactions like the Suzuki coupling can be employed. This has been demonstrated in the reaction of 4-(5-bromothiophen-2-yl)thiazole with arylboronic acids to form C-C bonds. researchgate.net

Furthermore, amide or ester coupling reactions are widely used to link the imidazole scaffold to other molecular fragments. The synthesis of derivatives by coupling 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol with various benzoic acids using EDCI/DMAP is a prime example of this strategy. researchgate.net Similarly, a 5-nitroimidazole derivative was coupled with an amino acid, (S)-methyl 2-amino-4-methylpentanoate, to create a hybrid molecule. researchgate.net These methods provide robust pathways for synthesizing complex molecules built upon the this compound framework.

Reactivity and Reaction Mechanisms of 2 Ethylsulfanyl 1h Imidazole Scaffolds

Tautomerism and Aromaticity in the Imidazole (B134444) Ring System

The imidazole ring of 2-ethylsulfanyl-1H-imidazole is an aromatic system. This aromaticity is derived from the cyclic, planar structure containing a continuous ring of p-orbitals with a total of 6 π-electrons, conforming to Hückel's rule. One nitrogen atom (N-1) contributes a pair of non-bonding electrons to the π-system, while the other nitrogen (N-3) and the three carbon atoms each contribute one electron. mdpi.com

A key feature of the imidazole system is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms (N-1 and N-3). In the case of this compound, this results in two equivalent tautomeric forms. This rapid proton transfer is a fundamental characteristic of the imidazole ring and influences its reactivity and interaction with other molecules. bldpharm.com The presence of the ethylsulfanyl group at the C-2 position does not disrupt the aromatic sextet and, therefore, the inherent aromaticity of the imidazole core is maintained.

Electron Density and Basicity Considerations of Imidazole Nitrogen Atoms

The imidazole molecule possesses two nitrogen atoms with distinct electronic environments. The N-1 nitrogen is considered "pyrrole-like" as its lone pair of electrons is involved in the aromatic π-system. Consequently, this nitrogen is significantly less basic. The N-3 nitrogen, termed "pyridine-like," has its lone pair in an sp2 hybrid orbital in the plane of the ring and is not involved in maintaining aromaticity. This lone pair is readily available for protonation, making the N-3 position the primary basic center of the molecule. mdpi.com

Imidazole is a relatively strong base, with a pKa of its conjugate acid around 7.1. mdpi.com The introduction of the ethylsulfanyl group at the C-2 position influences the electron density of the ring and, consequently, the basicity of the nitrogen atoms. The sulfur atom, being less electronegative than nitrogen, can act as a weak electron-donating group through resonance, which can slightly increase the electron density at the N-3 position, thereby subtly modulating its basicity. Conversely, the inductive effect of the sulfur and the ethyl group must also be considered.

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Imidazole | 7.1 | mdpi.com |

| Pyridine (B92270) | 5.2 | mdpi.com |

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Core

The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution reactions. The positions of electrophilic attack are directed by the electron density of the ring carbons. Theoretical calculations and experimental observations on imidazole itself indicate that the C-4 and C-5 positions have higher electron densities, making them the preferred sites for electrophilic attack. The C-2 position, being situated between two electron-withdrawing nitrogen atoms, is electron-deficient and thus less reactive towards electrophiles. mdpi.com The presence of the ethylsulfanyl group at C-2 would further deactivate this position towards electrophilic attack and likely reinforce the preference for substitution at C-4 and C-5.

Conversely, the electron-deficient C-2 position is the most likely site for nucleophilic substitution, particularly if a suitable leaving group is present. While the ethylsulfanyl group itself is not an excellent leaving group, modifications to the sulfur (e.g., oxidation) could facilitate its displacement by a nucleophile. Nucleophilic aromatic substitution (SNAr) on the imidazole ring generally requires harsh conditions or the presence of strongly electron-withdrawing groups.

Oxidation-Reduction Pathways Involving the Sulfur Atom

The sulfur atom in the ethylsulfanyl group is susceptible to oxidation. Oxidation of similar imidazole-2-thiones has been shown to yield a variety of products depending on the oxidizing agent and reaction conditions. For instance, oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide can lead to the formation of the corresponding sulfonic acid or a disulfide, among other products. researchgate.net It is plausible that this compound could undergo similar transformations. Mild oxidation could lead to the formation of the corresponding sulfoxide (B87167), while stronger oxidizing agents could yield the sulfone. These oxidation products would have significantly different electronic properties and reactivity compared to the parent compound.

Desulfurization of 2-mercaptoimidazoles, either through oxidative or reductive methods, is a known route to obtaining the corresponding imidazoles. nih.gov This suggests that under certain reductive or oxidative conditions, the ethylsulfanyl group could be cleaved from the imidazole ring.

Metal Complexation and Ligand Behavior in Coordination Chemistry

The this compound scaffold possesses multiple potential coordination sites, making it an interesting ligand in coordination chemistry. The "pyridine-like" N-3 nitrogen atom is a primary coordination site for metal ions. Additionally, the sulfur atom of the ethylsulfanyl group can act as a soft donor, allowing the molecule to function as a bidentate or bridging ligand.

Numerous studies have explored the coordination chemistry of imidazole-thioether ligands with various transition metals, including copper, gold, and silver. acs.orgnih.gov For example, copper(II) complexes with polyimidazole-thioether ligands have been synthesized and structurally characterized, revealing coordination through both the imidazole nitrogen and the thioether sulfur. acs.org The geometry of the resulting metal complexes is influenced by the nature of the metal ion, the other ligands present, and the stoichiometry of the reaction. These complexes are of interest for modeling the active sites of metalloproteins and for their potential catalytic and biological activities.

| Bond | Bond Length (Å) | Reference |

|---|---|---|

| Cu-N (imidazole) | 1.99 - 2.01 | acs.org |

| Cu-S (thioether) | 2.361 - 2.363 | acs.org |

Photoisomerization Dynamics in Related Azole Systems

The photochemical behavior of imidazole derivatives has been a subject of theoretical and experimental investigation. Upon absorption of UV light, substituted imidazoles can undergo photochemical transformations. nih.gov Theoretical studies on methyl-substituted imidazoles suggest that photoisomerization can occur through conical intersections, leading to rearranged products. nih.gov While specific studies on the photoisomerization of this compound are not prevalent, it is reasonable to infer that the imidazole core would exhibit photochemical reactivity. The presence of the sulfur atom could potentially influence the excited-state dynamics and the nature of the photoproducts. For instance, in some heteroaromatic compounds, photo-induced conformational changes can lead to reversible fluorescence switching. researchgate.net

Investigation of Intermolecular Interactions and Self-Assembly Phenomena

The this compound molecule has the capacity for various intermolecular interactions that can drive self-assembly processes. The N-1-H group can act as a hydrogen bond donor, while the N-3 nitrogen can act as a hydrogen bond acceptor. mdpi.com These hydrogen bonding interactions are fundamental to the structure and properties of many imidazole-containing systems.

In addition to hydrogen bonding, other non-covalent interactions such as van der Waals forces and potential π-π stacking of the imidazole rings can play a significant role in the solid-state packing and solution-phase aggregation of these molecules. mdpi.com The ethyl group on the sulfur atom adds a hydrophobic component to the molecule, which could also influence its self-assembly behavior, particularly in aqueous environments. The interplay of these various intermolecular forces can lead to the formation of ordered supramolecular structures.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Structural Attributes

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-ethylsulfanyl-1h-imidazole from first principles, providing data that complements and guides experimental work.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govresearchgate.netmdpi.com By calculating the electron density, DFT methods like B3LYP can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.comkaust.edu.sa For this compound, geometry optimization would reveal the precise spatial relationship between the imidazole (B134444) ring and the flexible ethylsulfanyl side chain. These calculations establish the foundational structure from which all other electronic properties are derived. The resulting electronic structure analysis provides a map of electron distribution, highlighting regions of high and low electron density which are crucial for understanding intermolecular interactions. kaust.edu.sa

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.commalayajournal.org A small energy gap suggests that the molecule can be easily excited and is generally more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the sulfur atom of the ethylsulfanyl group. Conversely, the LUMO is likely distributed across the π-system of the imidazole ring. Analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. malayajournal.org

For this compound, these parameters would be calculated using its HOMO and LUMO energy values. For instance, chemical hardness measures the resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index quantifies the ability of the molecule to accept electrons. These descriptors collectively predict the stability and reactivity profile of the compound. researchgate.netekb.eg

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron configuration. Higher values indicate lower reactivity. |

| Global Softness (S) | 1 / η | The reciprocal of hardness. Higher values indicate higher reactivity. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events and delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.govacadpubl.eu These interactions, known as hyperconjugation, contribute significantly to molecular stability.

While DFT provides high accuracy, it can be computationally expensive. Semiempirical methods offer a faster, albeit less precise, alternative for computational screening. These methods use parameters derived from experimental data to simplify quantum mechanical calculations. They are particularly useful for preliminary studies of large sets of molecules or for exploring conformational landscapes. For derivatives of this compound, semiempirical methods could be employed to rapidly screen a library of related compounds to identify candidates with desirable electronic properties before subjecting them to more rigorous and time-consuming DFT calculations.

Spectroscopic Property Predictions and Correlations

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can generate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra that can be correlated with experimental results. researchgate.net For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the stretching, bending, and torsional motions of its chemical bonds. nih.gov Similarly, theoretical calculations of NMR chemical shifts for the hydrogen and carbon atoms can aid in the assignment of peaks in experimental NMR spectra. nih.gov This synergy between theoretical prediction and experimental measurement is crucial for confirming the molecular structure and understanding its dynamic behavior. nih.gov

of this compound

Following a comprehensive search of scientific literature, it has been determined that detailed theoretical and computational studies focusing specifically on the compound This compound are not available in published research. The stringent requirements for detailed, scientifically accurate data and findings for the specified subsections of the article cannot be met based on the current body of scientific literature.

Computational chemistry is a powerful tool for predicting molecular properties and behaviors. Methodologies such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Dynamics (MD) are frequently employed to investigate various aspects of a molecule's character. asianpubs.orgacs.orgnih.gov These studies provide valuable insights that complement experimental findings.

Theoretical Prediction of UV-Vis Absorption and Emission Spectra: While TD-DFT is a common method for predicting electronic transitions and UV-Vis spectra for organic molecules, specific calculations for this compound are not documented. nih.govnih.gov

Computational Vibrational Analysis (Infrared and Raman Spectroscopy): Theoretical vibrational frequencies are typically calculated using methods like DFT (e.g., B3LYP) to understand a molecule's infrared and Raman spectra. researchgate.netarxiv.orgchimia.ch Such an analysis for this compound is not present in the available literature.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is used to predict NMR chemical shifts. researchgate.netliverpool.ac.uknih.gov No specific studies applying this to this compound were found.

Molecular Dynamics Simulations for Conformational Analysis: MD simulations are used to explore the conformational landscape of molecules over time. nih.govnih.gov There is no evidence of such simulations being performed and published for this specific imidazole derivative.

Computational Predictions for Molecular Properties: Quantum chemical calculations are used to determine various molecular descriptors and properties. protoqsar.commdpi.com While general methods exist, specific predicted properties for this compound are not reported.

Studies on Nonlinear Optical (NLO) Response and Optoelectronic Properties: The investigation of NLO properties involves calculating parameters like polarizability and hyperpolarizability using quantum chemical methods. nih.govresearchgate.net Research on the NLO response of this compound could not be identified.

Theoretical Investigations of Corrosion Inhibition Mechanisms and Adsorption: DFT and MD simulations are standard tools for studying the interaction of potential corrosion inhibitors with metal surfaces. nih.govresearchgate.net Although imidazole derivatives are studied for corrosion inhibition, specific theoretical work on the adsorption and mechanism of this compound is absent from the literature. najah.edudntb.gov.ua

Mechanistic Studies of Organic Reactions Involving Imidazole Intermediates

Detailed mechanistic studies focusing specifically on "this compound" as an intermediate in organic reactions are not extensively documented in publicly available scientific literature. Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms, characterizing transition states, and determining the energetic profiles of reactions where such species are proposed to be intermediates. acs.orgnih.govmdpi.com

While direct computational studies on this compound are scarce, the principles of its reactivity can be inferred from mechanistic investigations of related 2-thioalkyl-imidazole and general imidazole chemistry. researchgate.netdntb.gov.ua Imidazole and its derivatives can participate in reactions as nucleophiles, bases, or catalysts, and the presence of the ethylsulfanyl group at the C2 position introduces specific electronic and steric effects that influence reaction pathways. mdpi.commasterorganicchemistry.com

Theoretical studies on related systems often involve the following key analyses:

Transition State (TS) Geometry: Calculation of the three-dimensional arrangement of atoms at the highest point of the energy barrier between reactants and products. This geometry reveals which bonds are breaking and forming.

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. This is a critical parameter for comparing competing reaction pathways.

Reaction Energy Profile: A plot of the energy of the system as it progresses along the reaction coordinate from reactants through transition states and intermediates to products. This profile provides a comprehensive view of the reaction's feasibility and kinetics.

For a hypothetical reaction involving a this compound intermediate, such as a nucleophilic substitution at the sulfur atom or an electrophilic attack on the imidazole ring, computational models would be employed to map the potential energy surface. nih.gov For instance, in a reaction where the ethyl group is displaced, DFT calculations could model the approach of a nucleophile, the structure of the pentacoordinate sulfur transition state, and the departure of the imidazole leaving group.

The tautomeric nature of the 1H-imidazole ring is another crucial factor in mechanistic studies. mdpi.com The position of the proton on one of the two ring nitrogens can significantly affect the nucleophilicity and basicity of the molecule, potentially opening up different reaction channels. Computational studies can quantify the energy differences between tautomers and the barriers for interconversion, which are essential for a complete mechanistic picture.

Although specific data tables for reactions involving this compound as an intermediate cannot be provided due to a lack of published research, the table below illustrates the type of data that such a computational study would generate for a hypothetical reaction pathway.

Hypothetical Reaction: Nucleophilic attack on a generic substrate

This table is for illustrative purposes only and does not represent real experimental or calculated data for this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| 1 | Reactants + this compound | 0.0 | - |

| 2 | Transition State 1 (TS1) | +15.2 | C-N forming: 2.15, C-Br breaking: 2.30 |

| 3 | Intermediate Complex | -5.4 | C-N formed: 1.45 |

| 4 | Transition State 2 (TS2) | +10.8 | N-H breaking: 1.50, H-Base forming: 1.20 |

| 5 | Products | -20.1 | - |

Further theoretical investigations are required to specifically map the reaction mechanisms where this compound plays a role as a transient intermediate, providing quantitative insights into its reactivity and the factors that govern the formation of various products.

Applications in Organic Synthesis and Materials Science

Utilization as Key Synthetic Intermediates and Synthons in Complex Molecule Synthesis

While direct and extensive literature on 2-ethylsulfanyl-1h-imidazole as a key intermediate in the total synthesis of complex natural products is not widespread, its structural motif is present in various biologically active compounds, suggesting its potential as a valuable synthon. For instance, the broader class of 2-alkylthio-1H-imidazole derivatives has been recognized as an important pharmacophore.

A notable example involves the synthesis of a series of 19 novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. nih.govresearchgate.net These complex molecules were prepared starting from appropriately substituted 1,2-phenylenediamine. nih.govresearchgate.net The resulting compounds, which incorporate a thioether linkage to an imidazole (B134444) ring, exhibited potent antiprotozoal activity, in some cases surpassing the efficacy of the standard drug metronidazole. nih.govresearchgate.net This synthesis underscores the utility of imidazole-thioether moieties as crucial components in the construction of pharmacologically relevant and complex molecular architectures. The strategic incorporation of such synthons is a key step in the development of new therapeutic agents.

The imidazole core itself is a fundamental building block in medicinal chemistry and is found in numerous natural products and synthetic drugs. lifechemicals.com The functionalization at the 2-position with an ethylsulfanyl group provides a handle for further chemical modifications, allowing for the construction of more elaborate molecular structures.

Role as Catalysts, Chiral Auxiliaries, and Ligands in Asymmetric Synthesis

The application of this compound specifically as a catalyst, chiral auxiliary, or ligand in asymmetric synthesis is an area that remains largely underexplored in peer-reviewed literature. However, the broader family of imidazole-containing compounds has a well-established and significant role in this field.

Imidazole derivatives are known to function as N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of chemical transformations. lifechemicals.com Furthermore, chiral ligands incorporating imidazole or related imidazolinyl moieties have been successfully employed in enantioselective catalysis. For example, C2-symmetric chiral ligands of 2,5-bis(imidazolinyl)thiophene have been synthesized and utilized in copper-catalyzed Friedel–Crafts asymmetric alkylation, demonstrating the potential of imidazole-based structures to induce high enantioselectivity. nih.govmdpi.com

While direct evidence for this compound is scarce, its structural features suggest potential for such applications. The nitrogen atoms of the imidazole ring can coordinate to metal centers, and the sulfur atom of the ethylsulfanyl group could also participate in metal binding, potentially leading to novel ligand designs. The development of chiral variants of this compound could pave the way for its use as a chiral ligand or auxiliary in asymmetric catalysis, a promising avenue for future research.

Design and Development of Ligands for Coordination Chemistry and Metallodrugs

The imidazole nucleus is a well-known and effective coordinating ligand for a wide array of metal ions, a property that is fundamental to its role in biological systems, such as in the amino acid histidine. This coordinating ability is also harnessed in the design of metal complexes for various applications, including the development of metallodrugs.

Research has demonstrated the synthesis and characterization of metal complexes involving imidazole derivatives. For example, new imidazole ligands have been synthesized and complexed with Co(II), Ni(II), Cu(II), and Cd(II) to create compounds with potential biological activity. ekb.eg Similarly, mixed-ligand complexes containing an imidazole azo derivative and 1,10-phenanthroline (B135089) have been prepared and studied for their antimicrobial properties. ekb.eg

While specific studies focusing on this compound as a ligand for metallodrugs are not extensively documented, the presence of both nitrogen and sulfur donor atoms makes it a potentially interesting candidate for coordination chemistry. The interaction of such ligands with metal ions can lead to the formation of stable complexes with unique electronic and geometric properties, which are key factors in the design of effective metallodrugs. nih.govnih.govmdpi.comresearchgate.net The investigation into the coordination behavior of this compound with various metal centers could lead to the discovery of novel complexes with therapeutic potential.

Applications in Optoelectronic Materials Development

Derivatives of imidazole have emerged as promising components in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. The electronic properties of the imidazole ring can be tuned through chemical modification, making it a versatile building block for light-emitting and light-harvesting materials.

In the field of OLEDs, carbazole-π-imidazole derivatives have been synthesized and investigated as bipolar blue-emitting materials. nih.gov The imidazole moiety in these molecules acts as an electron acceptor, contributing to the desired photophysical properties. researchgate.netelsevierpure.comrsc.orgnih.gov The use of such compounds in non-doped OLEDs has resulted in devices with deep-blue emission and high efficiency. nih.gov

Furthermore, imidazole-based organic dyes have been developed and applied in dye-sensitized solar cells (DSSCs). mdpi.comnih.gov The imidazole ring can act as a spacer in donor-π-acceptor type dyes, facilitating efficient electron injection from the dye to the semiconductor material upon photo-excitation. mdpi.comnih.gov The performance of perovskite solar cells has also been improved by the introduction of imidazole derivatives as additives to passivate defects in the perovskite films. researchgate.netrsc.orgrsc.org

| Application Area | Specific Role of Imidazole Derivatives | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Electron acceptor in bipolar blue-emitting materials. nih.gov | Modification of electronic properties and processability. |

| Dye-Sensitized Solar Cells (DSSCs) | Spacer in donor-π-acceptor dyes for efficient electron injection. mdpi.comnih.gov | Tuning of absorption spectra and energy levels. |

| Perovskite Solar Cells | Additive for defect passivation in perovskite films. researchgate.netrsc.org | Improved film morphology and device stability. |

Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 2-ethylsulfanyl-1h-imidazole from complex mixtures, such as reaction matrices or biological samples, and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of imidazole (B134444) derivatives, suitable for assessing the purity and confirming the identity of this compound. nih.govresearchgate.net The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.comsielc.com In this setup, a nonpolar stationary phase, such as a C8 or C18 silica-based column, is used with a polar mobile phase. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like formic or phosphoric acid). nih.govsielc.comrjptonline.org Isocratic elution (constant mobile phase composition) or gradient elution (varied mobile phase composition) can be used to achieve optimal separation from impurities. ptfarm.pl

Identity confirmation is achieved by comparing the retention time of the analyte peak with that of a certified reference standard analyzed under the same conditions. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. A Diode-Array Detector (DAD) or UV detector is commonly used, with the detection wavelength set to an absorbance maximum for the imidazole ring, typically in the range of 210-320 nm. rjptonline.orgresearchgate.net

Table 1: Typical HPLC Parameters for Analysis of Imidazole Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water/Aqueous Buffer (e.g., Phosphate) researchgate.net | Elutes the compound from the column. |

| Flow Rate | 0.8 - 1.5 mL/min ptfarm.plnih.gov | Controls the speed of separation and retention time. |

| Detection | UV/DAD at ~215-318 nm rjptonline.orgresearchgate.net | Detects and quantifies the compound based on UV absorbance. |

| Temperature | Ambient or controlled (e.g., 25-40°C) rjptonline.org | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, due to the polarity and low volatility of the imidazole ring, direct analysis of this compound can be challenging. gdut.edu.cn Therefore, derivatization strategies are often necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. gdut.edu.cnosti.gov

Derivatization involves a chemical reaction to modify a functional group on the analyte. For the N-H group in the imidazole ring, common strategies include silylation, acylation, or reaction with reagents like isobutyl chloroformate (IBCF). gdut.edu.cnosti.gov This process not only improves volatility but can also enhance chromatographic peak shape and mass spectrometric fragmentation patterns, leading to improved sensitivity and selectivity. osti.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5MS). gdut.edu.cn The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). nist.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. spkx.net.cn

Common Derivatization Agents for Imidazoles:

Silylating Agents: (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) react with the active hydrogen on the imidazole nitrogen.

Acylating Agents: (e.g., Acetic Anhydride) introduce an acetyl group.

Chloroformates: (e.g., Isobutyl Chloroformate) react to form a carbamate (B1207046) derivative. gdut.edu.cn

Ultra-Performance Liquid Chromatography (UPLC), a form of high-resolution liquid chromatography, offers significant advantages over traditional HPLC for the analysis of this compound. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for higher separation efficiency, faster analysis times, and improved resolution. researchgate.netnih.gov

This enhanced performance is particularly useful for resolving this compound from closely related impurities or in the analysis of complex sample matrices. wiley.com The fundamental principles of separation are the same as in HPLC, with reversed-phase chromatography being the most common mode. researchgate.net Due to the higher pressures required to operate UPLC systems, specialized instrumentation is necessary. When coupled with mass spectrometry (UPLC-MS), this technique provides extremely high sensitivity and selectivity, making it ideal for trace-level quantification. nih.govwiley.com A study on various imidazole derivatives successfully used a UPLC system with a methanol/water (containing 0.1% formic acid) mobile phase for rapid and effective separation. wiley.com

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. derpharmachemica.com Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical information about the chemical environment of each nucleus in this compound. researchgate.netnih.gov

In a typical ¹H NMR spectrum , the protons of the ethyl group would appear as a triplet (for the -CH₃) and a quartet (for the -S-CH₂-), a characteristic pattern for an ethyl group. The protons on the imidazole ring would appear as distinct singlets or doublets in the aromatic region of the spectrum. The N-H proton often appears as a broad singlet, and its chemical shift can be solvent-dependent. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the two carbons of the ethyl group and the three carbons of the imidazole ring. The chemical shifts of the imidazole carbons are particularly informative for confirming the substitution pattern. researchgate.netresearchgate.netresearchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can be used to definitively assign proton and carbon signals and confirm the connectivity of the atoms. semanticscholar.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity/Notes |

|---|---|---|---|

| -S-CH₂-CH₃ | ~1.3 - 1.5 | ~14 - 16 | Triplet |

| -S-CH₂-CH₃ | ~2.9 - 3.2 | ~28 - 32 | Quartet |

| Imidazole C4-H/C5-H | ~7.0 - 7.5 | ~118 - 125 | Doublets or Singlets |

| Imidazole C2 | - | ~145 - 150 | Quaternary carbon, no attached proton |

| Imidazole N-H | ~12.0 - 13.0 | - | Broad singlet, variable |

*Predicted values are based on typical ranges for similar imidazole and thioether structures.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. derpharmachemica.commdpi.com Unlike standard mass spectrometry, HRMS instruments (such as Time-of-Flight (ToF) or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.govub.edu

This precision allows for the determination of a unique elemental formula from the measured mass. For this compound (C₅H₈N₂S), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a very small error margin (e.g., < 5 ppm) provides unambiguous confirmation of the compound's molecular formula. mdpi.com This is a standard method for characterizing newly synthesized compounds. mdpi.com

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₈N₂S |

| Monoisotopic Mass | 128.0435 Da |

| Ionization Mode | ESI+ (Electrospray Ionization, Positive) |

| Observed Ion | [M+H]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 129.0508 Da |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Phosphoric Acid |

| Isobutyl chloroformate (IBCF) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the characterization of "this compound," providing critical insights into its molecular structure through the identification of characteristic vibrational modes of its functional groups. The analysis of the infrared spectrum reveals absorption bands corresponding to the stretching and bending vibrations of the imidazole ring, the ethyl group, and the carbon-sulfur bond.

The FTIR spectrum of "this compound" is characterized by several key absorption regions. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100-2800 cm⁻¹, a feature that is often indicative of hydrogen bonding in the solid state. The C-H stretching vibrations of the ethyl group are expected in the 2980-2850 cm⁻¹ range. Specifically, the asymmetric and symmetric stretching of the CH₃ group and the CH₂ group can be distinguished within this region.

Vibrations associated with the imidazole ring provide a fingerprint for this heterocyclic system. The C=N and C=C stretching vibrations of the imidazole ring are typically observed in the 1650-1450 cm⁻¹ region. Furthermore, in-plane and out-of-plane bending vibrations of the ring's C-H and N-H bonds contribute to the complexity of the spectrum in the fingerprint region (below 1500 cm⁻¹). The C-S stretching vibration, a key feature for the ethylsulfanyl substituent, is expected to produce a weak to medium absorption band in the 700-600 cm⁻¹ range. The presence and position of this band are crucial for confirming the thioether linkage.

Interactive Data Table: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3100-2800 (broad) | Imidazole Ring |

| C-H Stretch (Aliphatic) | 2980-2850 | Ethyl Group |

| C=N Stretch | 1650-1550 | Imidazole Ring |

| C=C Stretch | 1550-1450 | Imidazole Ring |

| C-H Bend (Aliphatic) | 1470-1370 | Ethyl Group |

| N-H Bend (in-plane) | 1400-1200 | Imidazole Ring |

| C-N Stretch | 1300-1100 | Imidazole Ring |

| C-S Stretch | 700-600 | Thioether |

| C-H Bend (out-of-plane) | 900-700 | Imidazole Ring |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within "this compound." The imidazole ring acts as a chromophore, and its electronic absorption properties are influenced by the substitution pattern, including the presence of the ethylsulfanyl group at the 2-position.

The UV-Visible spectrum of "this compound" in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit absorption bands in the ultraviolet region, characteristic of π → π* and n → π* electronic transitions. The imidazole ring itself typically displays a strong absorption band around 200-230 nm, which is attributed to a π → π* transition. The presence of the sulfur atom in the ethylsulfanyl group, with its lone pairs of electrons, can influence the position and intensity of this absorption.

The sulfur atom can act as an auxochrome, potentially causing a bathochromic (red) shift of the main absorption band to a longer wavelength and an increase in its intensity (hyperchromic effect). This is due to the interaction of the non-bonding electrons of the sulfur with the π-system of the imidazole ring. A weaker absorption band, corresponding to an n → π* transition, may also be observed at a longer wavelength, although it is often obscured by the more intense π → π* band. The precise absorption maxima (λmax) and molar absorptivity (ε) are dependent on the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.

Interactive Data Table: Expected UV-Visible Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore/Auxochrome | Notes |

| π → π | 210-240 | Imidazole Ring | High intensity (high ε value). Position can be influenced by the thioether group. |

| n → π | > 240 | Imidazole Ring / Sulfur | Lower intensity (low ε value). May be solvent-dependent and potentially overlap with the π → π* band. |

Advanced Detection and Monitoring Protocols in Analytical Chemistry

Advanced analytical methodologies are crucial for the sensitive and selective detection and quantification of "this compound" in various matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands out as a powerful and versatile technique for this purpose. mdpi.comiaea.org

An HPLC-MS/MS protocol for the analysis of "this compound" would typically involve an initial chromatographic separation on a reverse-phase column, such as a C18 column. usda.gov The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape and ionization efficiency) and an organic modifier (e.g., acetonitrile or methanol). This setup allows for the efficient separation of the target analyte from other components in the sample matrix.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique for "this compound," as the nitrogen atoms in the imidazole ring can be readily protonated. In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions.

The detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This technique provides a high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. The development of a robust HPLC-MS/MS method would require optimization of several parameters, including the chromatographic gradient, ESI source parameters, and CID energies, to achieve the desired levels of sensitivity, accuracy, and precision for the detection and monitoring of "this compound". mdpi.comusda.gov

Interactive Data Table: General HPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Typical Conditions | Purpose |

| HPLC | ||

| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | Reverse-phase separation |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic modifier |

| Flow Rate | 0.2-0.5 mL/min | Elution of analyte |

| Injection Volume | 1-10 µL | Sample introduction |

| MS/MS | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Creation of protonated molecular ions |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Selective and sensitive detection |

| Precursor Ion [M+H]⁺ | Calculated m/z for C₅H₈N₂S + H⁺ | Selection of the target molecule |

| Product Ions | To be determined by fragmentation studies | Specific fragments for confirmation and quantification |

Mechanistic Insights into Biological Activity

Molecular Mechanisms of Enzyme Modulation

No specific studies detailing the molecular mechanisms of enzyme modulation by 2-ethylsulfanyl-1h-imidazole have been identified. While research on related imidazole-containing compounds shows various enzyme interactions, such as the inhibition of the thioredoxin system by 2-[(1-methylpropyl)dithio]-1H-imidazole through cysteine oxidation, these findings cannot be directly attributed to this compound. nih.gov The broader class of azole antifungals, which includes imidazoles, is known to inhibit lanosterol (B1674476) 14-α-demethylase, an essential enzyme in ergosterol (B1671047) biosynthesis in fungi. cabidigitallibrary.orgnih.gov However, specific inhibitory activity and the molecular mechanism for this compound have not been documented.

Ligand-Protein Binding Dynamics and Structure-Activity Relationships

Specific ligand-protein binding dynamics for this compound have not been characterized in the scientific literature. Structure-activity relationship (SAR) studies are available for broader classes of imidazole (B134444) and benzimidazole (B57391) derivatives, which reveal the importance of various substituents in determining biological activity. nih.govmdpi.com For instance, in a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, substitutions on the benzimidazole ring were found to be critical for their potent antiprotozoal activity. nih.govresearchgate.net Without studies on a series of compounds related to this compound, no specific SAR can be established.

Influence of Molecular Structure (e.g., Ethylthio Group) on Lipophilicity and Biological Interactions

The influence of the ethylthio group on the lipophilicity of this compound has not been experimentally determined or reported. Lipophilicity is a critical parameter that affects a molecule's ability to cross cell membranes and interact with biological targets. mdpi.commdpi.com While it can be generally inferred that the ethylthio group, being a non-polar alkyl-sulfur moiety, would increase the lipophilicity compared to an unsubstituted imidazole, specific data and its direct consequence on biological interactions for this particular compound are absent.

General Antifungal Activity Mechanisms at the Cellular and Molecular Levels

No studies have been published that specifically investigate the antifungal activity or the cellular and molecular mechanisms of this compound. The general mechanism for many imidazole antifungals involves the inhibition of ergosterol synthesis, leading to disruption of the fungal cell membrane. cabidigitallibrary.orgnih.gov However, it is not known if this compound possesses such activity.

Broad-Spectrum Antimicrobial and Antiprotozoal Action via Molecular Targets

There is no evidence in the literature to suggest that this compound has broad-spectrum antimicrobial or antiprotozoal activity. While many imidazole derivatives are known for these properties, the specific molecular targets and activity spectrum for this compound remain uninvestigated. scialert.netmdpi.comnih.gov For example, potent antiprotozoal activity has been demonstrated for complex benzimidazole derivatives containing a 2-alkylthioimidazole component, but this activity is linked to the entire molecular structure, not the simpler this compound. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Pathways for Derivatives

The future of synthesizing derivatives of 2-ethylsulfanyl-1H-imidazole lies in the adoption of sustainable and environmentally benign methodologies. Current research emphasizes a shift away from conventional, often harsh, synthetic conditions towards greener alternatives. bohrium.comresearchgate.net Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages by accelerating reaction rates, improving yields, and often reducing the need for hazardous solvents. researchgate.net Researchers are exploring these energy-efficient methods for the alkylation of imidazole-2-thiones and for constructing the core imidazole (B134444) ring. bohrium.comresearchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs are being developed for the efficient assembly of complex thioimidazole structures from simple, readily available starting materials. durham.ac.uknih.gov A modern variant of the Marckwald thioimidazole synthesis, for instance, utilizes unprotected carbohydrates and amine salts as biorenewable inputs, highlighting a sustainable pathway to functionalized thioimidazoles. durham.ac.uk

Catalyst-Free and Solvent-Free Conditions: The development of reactions that proceed under catalyst-free and solvent-free conditions, such as ball milling, represents a significant step towards process simplification and waste reduction. bohrium.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. The synthesis of this compound derivatives could greatly benefit from this technology, allowing for safer handling of reagents and intermediates while facilitating large-scale production.

These green approaches not only align with the principles of sustainable chemistry but also open up avenues for creating diverse libraries of this compound derivatives for further screening and application.

Exploration of Untapped Reactivity Profiles and Catalytic Applications

The this compound scaffold possesses a unique combination of nucleophilic and electrophilic centers, along with the potential for the sulfur atom to participate in various transformations. Future research will likely focus on:

Ring-Opening and Reconstruction Reactions: The imidazole ring system can be manipulated to create novel heterocyclic structures. For example, related imidazo[2,1-b] nih.govresearchgate.netiucr.orgthiadiazoles have been converted into 2-(arylthio)-1H-imidazoles through a ring-opening and reconstruction strategy, a method that could be adapted for this compound. rsc.org

C-H Functionalization: Direct functionalization of the C-H bonds on the imidazole ring is a powerful tool for creating complex molecules without the need for pre-functionalized starting materials. This atom-economical approach is a key area for future synthetic exploration.

Catalysis: Imidazole derivatives are precursors to N-heterocyclic carbenes (NHCs), which are highly effective organocatalysts. The this compound motif could be used to design novel NHC ligands with unique steric and electronic properties for applications in transition-metal catalysis and organocatalysis.

Electrochemical Synthesis: Paired electrolysis has been demonstrated as a viable one-pot method for the synthesis of alkylthioimidazoles, offering a novel and sustainable approach to forming the C-S bond. researchgate.net

By exploring these reactivity profiles, chemists can unlock new synthetic pathways and potentially discover novel catalytic systems based on the this compound framework.

Advancements in Integrated Computational Modeling and Experimental Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.govresearchgate.net For this compound, integrated computational and experimental approaches will accelerate research by:

Predicting Reactivity and Reaction Mechanisms: DFT calculations can elucidate reaction pathways, identify transition states, and predict the regioselectivity of reactions, guiding the design of more efficient synthetic routes. nih.govrsc.org

Conformational Analysis: Understanding the stable conformations of this compound and its derivatives is crucial for designing molecules that can bind effectively to biological targets or self-assemble into functional materials. nih.gov

Elucidating Electronic Properties: Computational studies can determine key electronic parameters like HOMO-LUMO gaps, electrostatic potential, and charge distribution, which are vital for predicting a molecule's reactivity, stability, and potential for use in electronic materials. nih.govresearchgate.net

Virtual Screening: In drug discovery, computational docking can be used to screen libraries of virtual this compound derivatives against known protein targets, prioritizing compounds for synthesis and experimental testing. nih.gov

The synergy between in silico prediction and empirical validation allows for a more rational and resource-efficient approach to discovery, reducing the number of trial-and-error experiments. nih.goviucr.org

Table 1: Application of Computational Methods in Imidazole Research

| Computational Method | Application Area | Research Focus | Key Insights | Reference |

| DFT (B3LYP) | Structural & Electronic Properties | Conformational analysis, chemical descriptors, NLO activity | Identification of lowest energy conformers, prediction of reactivity, and non-linear optical properties. | nih.gov |

| DFT | Adsorption Studies | Interaction of imidazoles with surfaces like copper oxide | Understanding corrosion inhibition mechanisms by identifying preferential binding sites and modes. | rsc.org |

| TD-DFT | Spectroscopic Analysis | Calculation of UV-Vis spectra and electronic transitions | Correlation of theoretical spectra with experimental data to confirm molecular structure and electronic properties. | researchgate.net |

| DFT (M062X) | Molecular Structure Determination | Comparison of calculated geometries with X-ray crystallography data | Validation of computational models and understanding of intermolecular interactions in the solid state. | iucr.org |

Design of Next-Generation Functional Materials Incorporating the this compound Motif

The structural features of this compound make it an attractive building block for a variety of functional materials. researchgate.net Future research in this area includes:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring are excellent coordination sites for metal ions, making this compound and its derivatives ideal ligands for constructing MOFs. mdpi.com These porous materials have potential applications in gas storage, separation, and catalysis. researchgate.net Specifically, imidazole-based MOFs have been investigated for proton conductivity and for the removal of pollutants from water. researchgate.netrsc.orgrsc.org

Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors, particularly for copper and its alloys. rsc.org The this compound structure, with its multiple potential binding sites (nitrogen and sulfur atoms), could offer enhanced protection by forming a robust inhibitive layer on metal surfaces.

Polymers and Conductive Materials: The imidazole ring is a component of certain ionic liquids and can be incorporated into polymer backbones. nih.gov The presence of the sulfur atom in this compound could impart unique properties, such as enhanced thermal stability or conductivity, to these materials.

The ability to tune the properties of these materials by modifying the substituents on the imidazole ring offers a pathway to custom-designed materials for specific high-tech applications.

Uncovering Novel Biological Targets and Mechanistic Pathways for Therapeutic Applications

Derivatives of 2-thioether-1H-imidazoles have shown a wide spectrum of biological activities, suggesting their potential as therapeutic agents. researchgate.netresearchgate.net Future research will focus on identifying specific molecular targets and elucidating their mechanisms of action.

Antiprotozoal Agents: Derivatives of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole have demonstrated potent activity against parasites like Trichomonas vaginalis and Giardia intestinalis, in some cases exceeding the efficacy of the standard drug metronidazole. researchgate.net Further investigation is needed to identify the specific enzymes or pathways in these organisms that are inhibited by these compounds.

Anticancer Agents: Novel imidazole derivatives have been shown to induce apoptosis in cancer cells, with some compounds exhibiting greater potency and better selectivity than existing chemotherapeutic drugs. nih.govnih.gov Research is moving towards identifying the specific proteins in apoptosis pathways (like the Bcl-2 family) that are modulated by these compounds and exploring their potential as dual DNA intercalators and topoisomerase II inhibitors. nih.gov

Antiviral and Antimicrobial Agents: The imidazole core is present in many antiviral drugs. nih.gov Synthesis of 2-methylsulfanyl-1H-imidazoles has yielded compounds with activity against HIV-1. nih.gov Additionally, imidazole derivatives with a 2,4-dienone motif have shown broad-spectrum antifungal and antibacterial activity. nih.gov Future work will involve identifying the viral or bacterial enzymes targeted by these molecules and optimizing their structures to enhance potency and reduce toxicity.

Mechanism of Action Studies: Understanding how these molecules exert their biological effects is crucial for their development as drugs. For related nitroimidazoles, studies have shown they can be reductively activated under hypoxic conditions, leading to covalent binding to proteins and inhibition of key enzymes. nih.gov Similar mechanistic studies are essential for the this compound class to understand their mode of action and potential for targeting specific disease states, such as hypoxic tumors.

Table 2: Reported Biological Activities of 2-Thioether Imidazole Derivatives

| Derivative Class | Biological Activity | Target/Organism | Key Findings | Reference |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Antiprotozoal | T. vaginalis, G. intestinalis | Nanomolar IC50 values, better activity than metronidazole. | researchgate.net |

| 2-Methylsulfanyl-1H-imidazoles | Antiviral (NNRTI) | HIV-1 | Activity comparable to Nevirapine. | nih.gov |

| Imidazoles with 2,4-dienone motif | Antifungal, Antibacterial | Candida spp., S. aureus | Potent activity against fluconazole-resistant strains. | nih.gov |

| Imidazo[2,1-b] nih.govresearchgate.netiucr.org-thiadiazoles | Anticancer | HepG2, A549, DLD-1 cell lines | Compound 15 showed an IC50 of 3.63 μM against HepG2. | nih.gov |

| 1-(4-Substituted phenyl)-2-ethyl imidazoles | Anticancer (Apoptosis induction) | Various cancer cell lines | Compound 4f showed high potency and selectivity over normal cells. | nih.gov |

| Imidazole-2-thiones linked to acenaphthylenone | Anticancer | MCF-7, HepG2, HCT-116 cell lines | Act as dual DNA intercalators and topoisomerase II inhibitors. | nih.gov |

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery and Optimization

The complexity of chemical space requires powerful tools to navigate and identify promising molecules efficiently. Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the discovery and optimization of compounds like this compound. astrazeneca.comjsr.org

Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing chemical data to predict the properties of new, unsynthesized molecules. astrazeneca.commdpi.com This includes predicting physicochemical properties (solubility, stability), biological activity, and potential toxicity, thereby reducing the time and cost of experimental screening. mdpi.com

Generative Models: AI can be used to design novel molecules de novo. By learning the underlying rules of chemical structure and activity from known data, generative models can propose new this compound derivatives that are optimized for a specific biological target or material property.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest entire synthetic pathways for target molecules. This can help chemists devise more efficient and robust routes to novel derivatives.

Data Analysis: The integration of AI can help analyze large datasets from high-throughput screening and computational studies, identifying subtle structure-activity relationships (SAR) that might be missed by human analysis. astrazeneca.com

By embedding these data-driven approaches into the research and development pipeline, scientists can accelerate the design-make-test-analyze cycle, leading to faster discovery of the next generation of therapeutics and functional materials based on the this compound scaffold. astrazeneca.commdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-ethylsulfanyl-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves thiol-alkylation of 1H-imidazole with ethyl disulfide or substitution reactions. For example, in analogous imidazole derivatives (e.g., 2-phenyl-1H-benzo[d]imidazole), reactions with ethyl thiols under inert atmospheres (N₂/Ar) and catalysts like Pd/C or CuI are employed . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve yields by 15–20% . Characterization via ¹H/¹³C NMR and FT-IR ensures purity, with key signals for the ethylsulfanyl group observed at δ ~2.5–3.0 ppm (¹H) and 1150–1250 cm⁻¹ (C-S stretch in IR) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : The ethylsulfanyl group shows a triplet at δ ~1.3 ppm (-CH₂CH₃) and a quartet at δ ~2.8 ppm (-SCH₂) . The imidazole protons appear as two singlets (δ ~7.0–7.5 ppm).

- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ at m/z 143.2 confirms the molecular weight. Fragmentation patterns (e.g., loss of -SCH₂CH₃ at m/z 99) validate substituent positions .

- Elemental Analysis : Expected %C (50.33), %H (6.34), %N (19.71), and %S (22.62) should align with experimental values within ±0.3% .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Standard assays include:

- Antifungal Testing : Broth microdilution (CLSI M38/M44) against Candida albicans and Aspergillus fumigatus, with MIC values compared to fluconazole .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values, ensuring selectivity ratios (IC₅₀/MIC) >10 .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .